4-Aminobutanehydrazide
Description
Contextualization of Aminobutane Derivatives in Organic Synthesis
Aminobutane derivatives, a class of organic compounds featuring a butane (B89635) backbone with an amino group, serve as versatile building blocks in organic synthesis. These structures are valuable intermediates in the creation of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The presence of the amino group provides a site for a wide array of chemical transformations, allowing for the introduction of diverse functional groups. For instance, amino alcohols, a subset of aminobutane derivatives, are utilized in the synthesis of various biologically active compounds and as chiral auxiliaries in asymmetric synthesis. ontosight.ai The synthesis of specific aminobutane derivatives, such as the enantiomers of 4-aminobutane-1,2,3-triol, has been achieved with high efficiency starting from common materials like D- or L-glucose. acs.org This highlights the adaptability of the butane scaffold in creating stereochemically defined molecules. The functionalization of the basic butane structure allows for the development of compounds with specific properties and applications, for example, in the synthesis of β-amino alcohols through the ring-opening of epoxides with amines. organic-chemistry.org
Significance of Hydrazide Functionalities in Chemical Building Blocks
The hydrazide functional group, characterized by the R-C(=O)NHNH2 moiety, is an extremely important substrate in both organic chemistry and medicinal chemistry. mdpi.com Hydrazides are recognized as powerful tools and are employed as building blocks for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, through cyclization or cycloaddition reactions. mdpi.com These resulting heterocyclic structures often exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. mdpi.com
Beyond their role in synthesizing heterocycles, hydrazides are valuable for conjugation reactions. google.comgoogle.com As nucleophilic reactive groups, they can react with electrophiles like aldehydes to form hydrazones, which can be further stabilized. google.comgoogle.com This reactivity is harnessed for attaching molecules like fluorophores, peptides, and other reporter groups to biomolecules, as well as for immobilizing macromolecules onto substrates. google.comgoogle.com The development of modifying reagents that introduce protected hydrazide moieties allows for their incorporation into complex molecules using standard synthesis procedures. google.comgoogle.com The hydrazide functionality is also a key component in supramolecular chemistry, acting as an excellent hydrogen bonding building block to construct self-assembling nanostructures. researchgate.net
Overview of Research Trajectories Involving 4-Aminobutanehydrazide
Research specifically focused on this compound has centered on its synthesis and its utility as a precursor in the formation of more complex molecules, particularly hydrazone-based ligands. One notable trajectory involves the synthesis of this compound hydrochloride from ethyl 4-aminobutanoate hydrochloride and hydrazine (B178648) hydrate (B1144303). researchgate.net This synthesized compound is then utilized in Schiff-base condensation reactions.
A significant application of this compound is in the synthesis of hydrazone-based ligands. For example, the reaction of this compound hydrochloride with salicylaldehyde (B1680747) leads to the formation of the hydrazone ligand H2salhyab, which contains an amino side chain. researchgate.netresearchgate.net This ligand, in turn, can react with metal complexes. In one study, its reaction with bis(acetylacetonato)dioxidomolybdenum(VI) resulted in the formation of a new tridentate hydrazone ligand where the amino side chain of the original this compound derivative cyclized with the hydrazide carbonyl group. researchgate.net This resulting molybdenum(VI) complex demonstrated catalytic activity in the peroxidic oxidation of phenyl methyl sulfide. researchgate.net
Furthermore, this compound has been identified in patent literature as a chemical compound with potential applications in various fields, including in compositions related to the granulocyte colony-stimulating factor receptor and in natural rubber compositions. google.comgoogle.com
Below is a data table summarizing key research findings involving this compound:
| Precursor(s) | Reaction | Product(s) | Research Focus |
| Ethyl 4-aminobutanoate hydrochloride, Hydrazine hydrate | Nucleophilic acyl substitution | This compound hydrochloride | Synthesis of the target compound. researchgate.net |
| This compound hydrochloride, Salicylaldehyde | Schiff-base condensation | H2salhyab·HCl (a hydrazone-based ligand) | Synthesis of a hydrazone ligand. researchgate.netresearchgate.net |
| H2salhyab·HCl, Bis(acetylacetonato)dioxidomolybdenum(VI) | Ligand synthesis and complexation | [MoO2(salhycab)(MeOH)] | Formation of a molybdenum(VI) complex and investigation of its catalytic activity. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-aminobutanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O/c5-3-1-2-4(8)7-6/h1-3,5-6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIJUPKLZIDSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Aminobutanehydrazide and Its Precursors
Established Synthetic Pathways for 4-Aminobutanehydrazide Hydrochloride
While detailed, dedicated studies on the synthesis of this compound hydrochloride are not extensively documented in publicly available literature, its structure suggests a logical and established synthetic route based on fundamental organic chemistry principles. The primary method involves the hydrazinolysis of an appropriate ester precursor.
Reactant Precursors and Reaction Conditions
The most probable and established pathway to synthesize this compound hydrochloride starts from a derivative of butyric acid. The key reactants and general reaction conditions are outlined below.
Precursors:
Ethyl 4-aminobutanoate hydrochloride: This is the likely primary precursor. The ethyl ester provides a reactive site for hydrazinolysis, and the hydrochloride salt protects the amino group during this step.
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O): This is the source of the hydrazide functional group. It acts as a nucleophile, attacking the carbonyl carbon of the ester.
Reaction Conditions:
The reaction is typically a nucleophilic acyl substitution. The general conditions are as follows:
| Parameter | Condition | Rationale |
| Solvent | Ethanol (B145695) or another alcohol | Good solvent for both the ester precursor and hydrazine hydrate. |
| Temperature | Reflux | To provide sufficient energy to overcome the activation energy of the reaction. |
| Reaction Time | Several hours to overnight | To ensure the reaction goes to completion. |
| Stoichiometry | Excess hydrazine hydrate | To drive the equilibrium towards the product side. |
H₂N-(CH₂)₃-COOEt·HCl + N₂H₄·H₂O → H₂N-(CH₂)₃-CONHNH₂·HCl + EtOH
Optimization Strategies for Yield and Purity
Optimizing the synthesis of this compound hydrochloride is essential for its efficient use in subsequent applications. Key strategies focus on maximizing the yield and ensuring the purity of the final product.
Strategies for Optimization:
Temperature Control: While reflux is necessary, excessive temperatures for prolonged periods could lead to side reactions. Careful monitoring and control of the reaction temperature can improve selectivity.
Purification Methods: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent for recrystallization is critical to obtain high-purity crystals. A mixture of ethanol and ether is often employed.
Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material (ethyl 4-aminobutanoate) and the formation of the product, allowing for the determination of the optimal reaction time.
| Optimization Parameter | Method | Expected Outcome |
| Yield | Precise control of stoichiometry and reaction time. | Maximization of the desired product formation. |
| Purity | Effective recrystallization and washing of the product. | Removal of unreacted starting materials and by-products. |
Novel Approaches in this compound Synthesis
Emerging trends in chemical synthesis emphasize the development of more environmentally friendly and efficient methods. These novel approaches are applicable to the synthesis of this compound, aiming to reduce waste and utilize more sustainable resources.
Green Chemistry Considerations in Synthetic Design
Green chemistry principles offer a framework for designing safer and more sustainable chemical processes. pfizer.com Applying these principles to the synthesis of this compound can lead to significant environmental benefits. pjoes.com
Key Green Chemistry Principles:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org The traditional synthesis has a reasonable atom economy, but alternative routes could improve this.
Use of Safer Solvents: Replacing traditional organic solvents like ethanol with greener alternatives such as water or bio-based solvents can reduce the environmental impact of the process.
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org Exploring catalytic methods could enable lower reaction temperatures.
| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefit |
| Catalytic Methods | Using a catalyst to facilitate the hydrazinolysis at a lower temperature. | Reduced energy consumption and potentially higher selectivity. |
| Solvent Selection | Investigating the use of water or a benign solvent system. | Reduced environmental pollution and improved safety. |
| Waste Reduction | Optimizing the reaction to minimize the formation of by-products. | Less waste generated and easier purification. pjoes.com |
Exploration of Alternative Starting Materials
The reliance on petroleum-derived starting materials is a significant concern for the chemical industry. acs.org Exploring alternative, renewable feedstocks for the synthesis of this compound precursors is a key area of research.
Potential Alternative Starting Materials:
Bio-based Precursors: Succinic acid, which can be produced through the fermentation of biomass, could potentially be converted to 4-aminobutanoic acid derivatives through a series of biochemical or chemical transformations.
Amino Acids: Glutamic acid, a readily available amino acid, could be a potential starting point. Decarboxylation of glutamic acid yields 4-aminobutanoic acid (GABA), which can then be esterified and converted to the hydrazide. The biosynthesis of amino acids themselves originates from central metabolic pathways. wikipedia.org For instance, the shikimate pathway is a key route to aromatic amino acids. nih.gov
| Alternative Starting Material | Potential Synthetic Route | Sustainability Advantage |
| Succinic Acid (from biomass) | Reduction and amination reactions to form 4-aminobutanoic acid derivatives. | Utilization of renewable resources and reduction of carbon footprint. acs.org |
| Glutamic Acid | Enzymatic or chemical decarboxylation to GABA, followed by esterification and hydrazinolysis. | Use of a readily available, natural building block. |
The Schiff-base condensation of salicylaldehyde (B1680747) and this compound hydrochloride is a known reaction that leads to the formation of a hydrazone-based ligand. researchgate.netiaea.orgresearchgate.net This highlights the importance of having efficient and sustainable methods for producing the this compound building block.
Derivatization Chemistry and Ligand Design Incorporating 4 Aminobutanehydrazide
Schiff-Base Condensation Reactions
Schiff-base condensation is a cornerstone of derivatization for molecules containing primary amine or hydrazine (B178648) groups. science.govnih.gov This reaction involves the nucleophilic addition of the amine/hydrazine to a carbonyl compound (aldehyde or ketone), followed by the elimination of a water molecule to form an imine or azomethine group (-C=N-). nih.govresearchgate.net In the case of 4-aminobutanehydrazide, the hydrazide group (-CONHNH₂) is significantly more nucleophilic than the terminal primary amine (-CH₂NH₂), and thus selectively reacts with aldehydes and ketones under mild conditions to form hydrazone derivatives.
The reaction of this compound with an aldehyde or ketone results in the formation of a hydrazone, characterized by the R₁R₂C=N-NH- moiety. researchgate.netnih.gov This condensation is typically carried out in a suitable solvent like ethanol (B145695), often with a few drops of acid as a catalyst, and may require refluxing. researchgate.net The resulting hydrazone ligand possesses a core structure derived from this compound, appended with a substituent from the carbonyl precursor.
The general reaction is as follows:
H₂N-(CH₂)₃-CONHNH₂ + R-C(=O)R' → H₂N-(CH₂)₃-CONHN=C(R)R' + H₂O
These hydrazone derivatives are themselves potent ligands, featuring several potential donor atoms: the terminal amino nitrogen, the amide oxygen, the imine nitrogen, and potentially other donor atoms introduced by the aldehyde or ketone moiety.
Table 1: Examples of Hydrazone Ligands Derived from this compound
| Carbonyl Precursor | Resulting Hydrazone Ligand Name | Potential Donor Atoms |
|---|---|---|
| Salicylaldehyde (B1680747) | N'-(2-hydroxybenzylidene)-4-aminobutanehydrazide | Amino N, Amide O, Imine N, Phenolic O |
| 2-Pyridinecarboxaldehyde | N'-(pyridin-2-ylmethylene)-4-aminobutanehydrazide | Amino N, Amide O, Imine N, Pyridyl N |
| Acetylacetone | N'-(4-oxopentan-2-ylidene)-4-aminobutanehydrazide | Amino N, Amide O, Imine N, Keto O |
The choice of the aldehyde or ketone precursor is critical as it profoundly influences the electronic and steric properties of the resulting hydrazone ligand, which in turn affects its coordination behavior with metal ions.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OH, -OCH₃) on an aromatic aldehyde ring alters the electron density on the azomethine nitrogen atom. Electron-withdrawing groups decrease the basicity of the nitrogen, potentially weakening its coordination bond, while electron-donating groups can enhance it.
Steric Hindrance: The use of bulky aldehydes or ketones (e.g., those with tert-butyl groups or multiple substituents near the carbonyl group) can introduce steric hindrance around the metal-binding site. This can influence the coordination geometry of the resulting metal complex, potentially enforcing a specific, less-common geometry or preventing the coordination of multiple ligands to a single metal center.
Introduction of Additional Donor Sites: As shown in Table 1, selecting a carbonyl compound that contains another functional group, such as the hydroxyl group in salicylaldehyde or the nitrogen atom in 2-pyridinecarboxaldehyde, is a primary strategy for increasing the denticity of the ligand. nih.gov This allows for the formation of more stable, chelated metal complexes.
Cyclic Amidine Formation and Pyrrolidine (B122466) Ring Integration
Beyond simple condensation, the bifunctional nature of this compound allows for more complex intramolecular reactions to create unique heterocyclic systems integrated into the ligand framework.
Cyclic Amidine Formation: An amidine is a functional group with the general structure R-C(=NR')NR₂. The synthesis of a cyclic amidine derivative from this compound represents an advanced design strategy. A plausible, though not widely documented, pathway could involve an intramolecular cyclization. For example, after converting the hydrazide into a hydrazone, the amide carbonyl could be activated (e.g., converted to an imidoyl chloride). The terminal primary amine could then act as an intramolecular nucleophile, attacking the activated carbon and displacing the leaving group to form a seven-membered ring containing the amidine functionality. Such a transformation would create a rigid, pre-organized ligand structure. Modern synthetic methods have demonstrated the formation of cyclic amidines through domino reactions and cycloadditions, suggesting that with the correct precursors, similar transformations could be applied to this compound derivatives. researchgate.netmdpi.com
Multi-dentate Ligand Architectures Derived from this compound
The ultimate goal of derivatizing this compound is often to create multi-dentate ligands capable of forming stable complexes with metal ions.
A chelating ligand has two or more donor atoms that can bind to a single central metal ion, forming a ring structure known as a chelate ring. The stability of these complexes (the "chelate effect") is a cornerstone of coordination chemistry. Key design principles when using this compound as a scaffold include:
Number of Donor Atoms (Denticity): The base molecule has at least three potential donor sites (amino N, amide O, hydrazide N). Derivatization via Schiff-base condensation can readily increase this to four or five, creating tridentate, tetradentate, or pentadentate ligands.
Chelate Ring Size: The most stable chelate rings are typically 5- or 6-membered. The flexible butane (B89635) chain and the hydrazone linkage in this compound derivatives are well-suited for forming these stable rings upon coordination. For example, the hydrazone derived from salicylaldehyde can form a 6-membered ring {M-O-C-C-C-N} and a 5-membered ring {M-N-N-C-O}.
Spatial Arrangement of Donor Atoms: The ligand must be able to fold in a way that allows its donor atoms to reach the appropriate coordination sites on the metal ion. The flexibility of the butane "spacer arm" in the this compound backbone provides this conformational freedom.
Increasing the denticity of the ligand is achieved by adding more donor atoms through strategic derivatization at both the hydrazide and the terminal amine ends of the molecule. This creates highly effective chelators for a variety of metal ions.
A powerful strategy is to perform sequential Schiff-base condensations. First, the more reactive hydrazide is reacted with one type of aldehyde. Then, under different reaction conditions, the less reactive terminal amine can be reacted with a second aldehyde. This allows for the synthesis of complex, unsymmetrical ligands.
Table 2: Design Strategies for Higher-Denticity Ligands
| Derivatization Strategy | Example Precursors | Resulting Ligand Type | Potential Denticity |
|---|---|---|---|
| Reaction at Hydrazide Only | Salicylaldehyde | Tridentate or Tetradentate | 3-4 |
| Reaction at Amine Only | 2-Pyridinecarboxaldehyde | Bidentate | 2 |
| Sequential reaction at both ends | 1) Hydrazide + Salicylaldehyde2) Amine + 2-Pyridinecarboxaldehyde | Asymmetrical Pentadentate | 5 |
By incorporating additional nitrogen, oxygen, or even sulfur-containing moieties, ligands derived from this compound can be fine-tuned for specific applications, such as selective metal ion extraction, catalysis, or the development of molecular sensors.
Coordination Chemistry and Metal Complexation of 4 Aminobutanehydrazide Derivatives
Synthesis and Isolation of Metal Complexes
The synthesis of metal complexes with 4-aminobutanehydrazide derivatives typically involves the reaction of a suitable metal salt or precursor with the pre-formed Schiff base ligand in an appropriate solvent. The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration.
The Schiff-base condensation of salicylaldehyde (B1680747) with this compound hydrochloride has been shown to yield a tridentate hydrazone-based ligand with an [ONN] donor set. researchgate.net The reaction of this ligand with cis-dioxomolybdenum(VI) precursors, such as [MoO₂(acac)₂], in a solvent like methanol (B129727) leads to the formation of mononuclear molybdenum(VI) oxo complexes. researchgate.netresearchgate.net In one specific instance, the reaction results in a cis-dioxidomolybdenum(VI) complex where a subsequent intramolecular cyclization forms a cyclic amidine with a pyrrolidine (B122466) ring. researchgate.net
The general synthetic approach involves dissolving the metal precursor and the ligand in a suitable solvent, often methanol, and stirring the mixture. nih.gov The resulting complex, such as [MoO₂(salhycab)(MeOH)], can then be isolated as a solid. researchgate.net The stability of these Mo(VI) complexes allows for their straightforward synthesis and isolation under ambient conditions. nih.gov
The synthesis of oxovanadium(V) complexes often proceeds through the oxidation of oxovanadium(IV) precursors. nih.govrsc.org Typically, an oxovanadium(IV) complex is first synthesized by reacting a V(IV) salt, like [VO(acac)₂] or VOSO₄, with the this compound-derived Schiff base ligand in an alcoholic solvent. nih.govjetir.org
These oxovanadium(IV) complexes can then be oxidized to the corresponding dioxovanadium(V) state. rsc.org This transformation can occur, for example, during the crystallization process from a methanolic solution, where V(IV) is oxidized to V(V). rsc.org The synthesis of the initial V(IV) complex usually involves refluxing the ligand and the metal salt, followed by precipitation and filtration. The resulting V(IV) complexes are often stable solids that can be fully characterized before their conversion to the V(V) state. rsc.org
Derivatives of hydrazides and related compounds like triazoles are known to coordinate with a wide range of other transition metals. researchgate.netnih.gov Bidentate and tridentate ligands derived from hydrazides can form stable complexes with metals such as nickel(II), copper(II), zinc(II), cobalt(II), cadmium(II), and palladium(II). researchgate.netresearchgate.net
The synthesis of these complexes generally involves reacting the ligand with the corresponding metal salt (e.g., acetate (B1210297) or chloride salts) in a 1:1 or 1:2 metal-to-ligand molar ratio in an alcoholic medium. nih.govresearchgate.net The reaction mixture is often refluxed for several hours, after which the solid complex precipitates upon cooling and can be isolated by filtration, washed, and dried. nih.gov The stoichiometry of the resulting complexes, such as [M(L)Cl(H₂O)₂] or [M(L)₂], depends on the metal ion, the ligand, and the reaction conditions, leading to various geometries including octahedral, tetrahedral, and square planar. nih.govresearchgate.net
Structural Elucidation of Coordination Compounds
The precise molecular structure and coordination environment of the metal complexes are determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of crystalline compounds. mdpi.com For molybdenum(VI) complexes of this compound derivatives, SCXRD analysis has provided detailed structural information. researchgate.net
For example, the structure of a cis-dioxidomolybdenum(VI) complex revealed a distorted octahedral geometry around the molybdenum center. researchgate.net The analysis provides precise bond lengths and angles, confirming the coordination of the ligand through its phenolate (B1203915) oxygen, imine nitrogen, and amidate nitrogen atoms. researchgate.net The deprotonated, dianionic form of the ligand is confirmed by the observed bond lengths within the hydrazone backbone. researchgate.net
Table 1: Selected Bond Lengths for a Molybdenum(VI) Complex researchgate.net
| Bond | Length (pm) |
| Mo-O3 | 195.38(15) |
| Mo-N3 | 206.08(18) |
| C8-N2 | 131 |
| C8-N3 | 134 |
This technique has also been crucial in confirming the structures of related dioxovanadium(V) complexes, which often exhibit distorted square-pyramidal or octahedral geometries. nih.govsemnan.ac.ir
Spectroscopic methods provide valuable information about the ligand's coordination to the metal ion.
Infrared (IR) Spectroscopy: In the IR spectra of these complexes, the disappearance or shift of characteristic ligand bands, such as ν(N-H) and ν(C=O), and the appearance of new bands confirm chelation. A strong band in the 1600-1625 cm⁻¹ range is typically assigned to the stretching vibration of the >C=N-N=C< group in the coordinated dianionic hydrazide ligand. researchgate.net For the molybdenum(VI) complex [MoO₂(salhycab)(MeOH)], this band appears at 1606 cm⁻¹. researchgate.net The presence of coordinated water or methanol is often indicated by a broad band in the 3400-3500 cm⁻¹ region. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. ekb.egmdpi.com In oxovanadium(IV) complexes, d-d transitions can also be observed, which are characteristic of their coordination environment. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic complexes (e.g., Mo(VI), V(V), Zn(II)). nih.govsemnan.ac.ir Upon complexation, chemical shifts of the ligand's protons and carbons, particularly those near the coordination sites, are altered. nih.gov This provides insight into the binding mode of the ligand in solution. lehigh.edu
Table 2: General Spectroscopic Data for Hydrazone Metal Complexes
| Technique | Observation | Interpretation |
| IR | Shift in ν(C=N) and ν(N-H) bands. Appearance of new bands in the low-frequency region. researchgate.net | Coordination of the azomethine nitrogen and phenolate/enolate oxygen. Formation of metal-nitrogen and metal-oxygen bonds. |
| UV-Vis | Shift in ligand-centered absorption bands. Appearance of new charge-transfer bands. ekb.egmdpi.com | Coordination of the ligand to the metal center. Electronic transitions between ligand and metal orbitals. |
| NMR | Downfield or upfield shifts of proton and carbon signals near the coordination sites. nih.govnih.gov | Confirmation of ligand binding and information on the solution structure of diamagnetic complexes. |
| ESR | Anisotropic signals for paramagnetic complexes like Cu(II) and V(IV). rsc.org | Information on the geometry and the nature of the metal-ligand bond (covalent vs. ionic character). |
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of oxovanadium(IV), ESR spectroscopy is a powerful tool. The spectra, typically recorded in a frozen solution, provide information on the g-tensor values (g|| and g⊥). These parameters can be used to understand the electronic environment of the V(IV) center and the covalent character of the metal-ligand bonds. rsc.org
Crystallographic Parameters and Coordination Geometries
The crystallographic analysis of metal complexes with Schiff base ligands derived from hydrazides, such as those related to this compound, provides significant insights into their three-dimensional structures. Dioxidovanadium(V) complexes with hydrazone Schiff-base ligands, for instance, have been synthesized and their molecular structures determined, revealing specific coordination geometries. nih.gov
In a representative dioxidovanadium(V) complex with a tridentate ONO Schiff-base ligand, the vanadium atom typically exhibits a pentacoordinated geometry. nih.gov The coordination sphere is completed by two oxido groups and the anionic tridentate ligand, which binds through a phenoxo oxygen, an imino nitrogen, and a carboxylate oxygen. nih.gov The bond lengths within these complexes are characteristic of the coordination environment, with V-phenoxo oxygen bond distances being systematically shorter than the V-carboxylate oxygen distances. nih.gov
For example, in a series of dioxidovanadium(V) complexes with substituted salicylaldehyde-based Schiff-base ligands, the V-O1 (phenoxo) bond distances are in the range of 1.9874(10)–1.9899(15) Å, while the V-O2 (carboxylate) distances are approximately 0.07 Å longer. The V-N1 (imino) bond lengths in these complexes vary from 2.1391(17) to 2.1740(13) Å. nih.gov The geometry around the vanadium center in such complexes is often described as a distorted trigonal bipyramid.
The formation of ionic complexes, where a protonated species like triethylamine (B128534) acts as a counterion, is also observed. This ionic nature can influence the crystal packing and solubility of the compounds. nih.gov
Table 1: Selected Crystallographic Parameters for an Analogous Dioxidovanadium(V) Schiff Base Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Coordination Geometry | Pentacoordinated |
| V-O1 (phenoxo) Bond Length (Å) | 1.9874(10) - 1.9899(15) |
| V-O2 (carboxylate) Bond Length (Å) | ~2.06 |
| V-N1 (imino) Bond Length (Å) | 2.1391(17) - 2.1740(13) |
Data derived from studies on dioxidovanadium(V) complexes with related Schiff-base ligands. nih.gov
Hydrogen-Bonding Networks and Supramolecular Interactions
In dioxidovanadium(V) complexes with Schiff-base ligands containing a flexible and protonated amino side chain, such as the one derived from salicylaldehyde and 6-aminohexanoic acid hydrazide, the protonated amino group is integral to an extensive hydrogen bonding network. nih.gov This protonated group compensates for the negative charge on the dioxidovanadium moiety and engages in hydrogen bonds, particularly with the oxido groups of neighboring vanadium complexes. nih.gov
The presence of a counterion, such as a protonated triethylamine in ionic vanadium(V) complexes, also introduces significant hydrogen bonding. These interactions occur between the cation and the anionic complex, contributing to the stability of the crystal lattice. nih.gov The nature of the substituents on the Schiff-base ligand can also influence the crystal packing through various weak interactions. nih.gov
Thermodynamic data from studies on related systems suggest that van der Waals forces and hydrogen bonding are predominant modes of interaction in the formation of supramolecular assemblies. researchgate.net
Electronic and Redox Behavior of Metal Complexes
The electronic and redox properties of metal complexes with this compound derivatives are critical to understanding their reactivity and potential applications. Electrochemical studies, particularly on vanadium complexes with related Schiff base ligands, provide valuable information in this regard.
Electrochemical Studies (e.g., Voltammetry)
Cyclic voltammetry is a key technique used to investigate the redox behavior of these metal complexes. For vanadium(IV) and vanadium(V) complexes with hydrazido-hydrazone Schiff bases, electrochemical measurements reveal important details about their oxidation and reduction processes. researchgate.net
Studies on related vanadium complexes with salicylaldehyde-based Schiff base ligands have employed cyclic voltammetry to characterize their redox properties. researchgate.netfigshare.com For instance, the stability of vanadium complexes has been studied using cyclic voltammetry, providing insights into their behavior in different environments.
Oxidation and Reduction Potentials
The oxidation and reduction potentials of metal complexes are influenced by the nature of the ligand and the coordination environment. In vanadium complexes with non-innocent halogen-substituted Schiff base ligands, the addition of substituents on the catecholate group has been shown to alter the redox potentials of the complexes. rsc.org A linear correlation between the pKa of the substituted catecholate and the redox potential of the non-innocent Schiff base vanadium complexes has been observed, highlighting the electronic influence of the ligand on the metal center. rsc.org
For nonoxido vanadium(III-V) complexes with hydrazido-hydrazone Schiff bases, reversible oxidation to V(V) is often observed, whereas the oxido counterparts typically show irreversible processes. researchgate.net In some vanadium(IV) Schiff base complexes, a quasi-reversible redox process is observed in the strongly negative potential region, which can be dependent on the specific hydrazone ligand. researchgate.net
Table 2: Representative Redox Behavior of Analogous Vanadium Schiff Base Complexes
| Complex Type | Redox Process | Reversibility | Potential Range (V) |
|---|---|---|---|
| Nonoxido V(III-V) Hydrazone | Oxidation to V(V) | Reversible | - |
| Oxido V(IV) Hydrazone | Reduction | Irreversible | - |
| V(IV) Hydrazone with Diimine Coligand | V(III) → V(II) Reduction | Quasi-reversible | -1.4 to -1.8 |
Data derived from studies on vanadium complexes with related Schiff-base ligands. researchgate.netresearchgate.net
Ligand Field Effects on Metal Center Electronic Structure
The electronic structure of the metal center in complexes with this compound derivatives is significantly influenced by ligand field effects. The coordination of the ligand to the metal ion leads to the splitting of the d-orbitals, which dictates the electronic, magnetic, and spectroscopic properties of the complex.
In vanadium(IV) complexes, which have a d¹ electronic configuration, the ligand field created by the Schiff base and any co-ligands determines the energy levels of the d-orbitals. EPR spectroscopy is a powerful tool for probing these effects in paramagnetic V(IV) complexes, providing information about the geometry and the nature of the metal-ligand bonding. researchgate.netresearchgate.net Detailed EPR measurements on oxido vanadium(IV) complexes with hydrazone Schiff bases have indicated a distorted octahedral geometry. researchgate.net
The electronic spectra (UV-Vis) of these complexes also provide evidence of ligand field effects. The absorption bands in the visible region correspond to d-d transitions, the energies of which are related to the ligand field splitting parameter. For vanadium(V) complexes (d⁰), charge transfer bands are more prominent in the UV-Vis spectra. researchgate.net
Mechanistic Investigations of 4 Aminobutanehydrazide Derived Systems
Catalytic Reaction Mechanisms
Metal complexes incorporating 4-aminobutanehydrazide can adopt various coordination modes, influencing their catalytic activity. The presence of both amino and hydrazide functionalities allows for the formation of stable chelates with a range of transition metals, which are central to their catalytic prowess in oxidation reactions.
Peroxidic Oxidation Catalysis
Complexes derived from this compound have shown potential in catalyzing oxidation reactions using peroxides as the oxidant. The mechanism of peroxidic oxidation catalyzed by metal complexes, including those with hydrazide-based ligands, often involves the formation of highly reactive metal-peroxo or metal-oxo species.
In a typical catalytic cycle, the metal center of the this compound complex coordinates with a peroxide molecule, such as hydrogen peroxide (H₂O₂). This interaction can lead to the heterolytic or homolytic cleavage of the O-O bond. For instance, in the case of iron complexes, the formation of a high-valent iron(IV)-oxo species is a common mechanistic feature. This potent oxidizing agent can then abstract a hydrogen atom from or add an oxygen atom to a substrate molecule.
Studies on analogous systems with different hydrazide ligands have provided insights into these mechanisms. For example, binuclear iron complexes have been shown to catalyze the oxidation of alkanes with H₂O₂. The proposed mechanism involves the formation of a μ-oxo-bridged diiron(III) complex which then reacts with the peroxide. The nature of the ligand, in this case, a derivative of this compound, would modulate the electronic properties of the metal center, thereby influencing the efficiency of the O-O bond cleavage and the reactivity of the resulting oxidizing species.
The catalytic performance of various metal complexes in peroxide-based oxidations is summarized in the table below, highlighting the versatility of different metal centers.
| Metal Center | Substrate | Oxidant | Major Product(s) | Reference |
| Iron(III) | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | mdpi.com |
| Copper(II) | Aniline | H₂O₂ | Azobenzene | nih.gov |
| Vanadium(IV) | Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | semanticscholar.org |
| Molybdenum(VI) | Cyclohexene | tert-butylhydroperoxide | Cyclohexene oxide | scirp.org |
Epoxidation Reactions
The epoxidation of olefins is a fundamental transformation in organic synthesis, and metal complexes are often employed as catalysts. Systems derived from this compound can also facilitate such reactions. The mechanism of metal-catalyzed epoxidation typically involves the transfer of an oxygen atom from a peroxide to the double bond of an olefin.
The this compound ligand can create a specific chiral environment around the metal center, which is crucial for enantioselective epoxidation. The amino group of the ligand can play a role in directing the substrate to the active site. For instance, in ammonium-directed epoxidation, the protonated amine can form a hydrogen bond with the oxidant, bringing it into close proximity to the olefin bound to the metal center.
Role of Metal Center and Ligand Environment in Catalytic Activity
The choice of the metal center and the specific coordination environment provided by the this compound ligand are critical determinants of the catalytic activity. Different metals exhibit varying redox potentials and coordination preferences, which in turn affect their ability to activate oxidants and interact with substrates.
For instance, iron and manganese are known to access high oxidation states, making their complexes potent catalysts for oxidation reactions. Copper complexes, while also active, often operate through different mechanisms, potentially involving radical pathways nih.gov. Vanadium and molybdenum are particularly effective in catalyzing epoxidation reactions scirp.org.
The ligand environment, dictated by the conformation and electronic properties of the this compound ligand and any co-ligands, fine-tunes the catalytic process. The steric bulk of the ligand can influence substrate selectivity, while its electronic properties (electron-donating or -withdrawing) can modify the redox potential of the metal center, thereby affecting the rate of the catalytic cycle. Studies on ferrocenyl-hydrazide complexes have shown that the electronic nature of substituents on the hydrazide moiety significantly impacts their photocatalytic oxidation behavior rsc.org.
Reaction Pathways Involving Ligand Rearrangement
Metal-Mediated C-C Bond Formation
While direct involvement of hydrazide ligands in promoting C-C bond formation is less common, the coordination of a this compound derivative to a metal center can influence the reactivity of the complex in such transformations. The ligand can stabilize the metal center in a specific oxidation state that is conducive to oxidative addition or reductive elimination steps, which are fundamental to many C-C bond-forming catalytic cycles.
For example, in palladium-catalyzed cross-coupling reactions, the nature of the ligand is paramount in facilitating the catalytic cycle. A this compound ligand could potentially influence the rate and selectivity of such reactions by modulating the electronic and steric properties of the palladium center. While specific examples involving this compound in C-C bond formation are not yet prevalent in the literature, the principles of ligand design in catalysis suggest that it could be a viable component in such systems.
Proposed Mechanistic Intermediates
The elucidation of reaction mechanisms often relies on the identification or postulation of key intermediates. In the catalytic cycles involving this compound-derived systems, several types of intermediates can be proposed based on studies of analogous complexes.
In peroxidic oxidation reactions, a key intermediate is the metal-hydroperoxo or metal-oxo species. For instance, with a copper(II) catalyst, the reaction with O₂ can lead to the formation of a transient superoxo-copper(II) species, which can then be reduced to a peroxo-dicopper(II) complex nih.gov.
In reactions involving ligand rearrangement, intermediates could include species where the coordination mode of the this compound ligand has changed. For example, a bidentate ligand might temporarily become monodentate to allow for substrate coordination. In some cases, the ligand itself might undergo a chemical transformation while coordinated to the metal.
The following table lists some proposed mechanistic intermediates in reactions involving hydrazide-containing metal complexes.
| Reaction Type | Proposed Intermediate | Metal Center | Supporting Evidence |
| Peroxidic Oxidation | High-valent metal-oxo species | Iron, Manganese | Spectroscopic studies on analogous systems |
| Peroxidic Oxidation | Metal-hydroperoxo species | Vanadium, Molybdenum | Kinetic and spectroscopic data |
| Dioxygen Reduction | Superoxo-metal and peroxo-dimetal complexes | Copper | Low-temperature spectroscopic detection nih.gov |
| Ligand Rearrangement | Coordinatively unsaturated species | Palladium | Inferred from kinetic studies of ligand exchange nih.gov |
Enzymatic and Biochemical Interaction Studies in Vitro and Research Focus
Exploration of Enzyme Modulation Potential
Extensive searches of scientific literature and biochemical databases did not yield specific studies on the enzyme modulation potential of 4-Aminobutanehydrazide. While the structural similarity of this compound to GABA (gamma-aminobutyric acid) suggests potential interactions with GABA-related enzymes, there is no direct experimental evidence to support this. wikipedia.org The following subsections detail the lack of available research in specific areas of enzyme modulation.
Investigation of Enzyme Inhibition or Activation
There is currently no available scientific literature detailing the investigation of this compound as either an enzyme inhibitor or activator. Enzyme inhibition studies typically involve assessing the ability of a compound to reduce the rate of an enzyme-catalyzed reaction, and such studies often determine key parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.govkhanacademy.org Conversely, enzyme activation studies examine a compound's ability to increase enzymatic activity. nih.govscienceopen.com However, no such research has been published specifically for this compound.
Substrate Mimicry and Binding Affinity Studies
As a structural analog of the neurotransmitter GABA, this compound could theoretically act as a substrate mimic for enzymes that recognize GABA. wikipedia.orgdrugs.com Substrate mimics are compounds that structurally resemble the natural substrate of an enzyme and can bind to the active site. khanacademy.org Binding affinity, often quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between a molecule and a protein. nih.govnih.gov However, there are no published studies that have investigated the substrate mimicry potential or measured the binding affinity of this compound to any specific enzyme.
Interaction with Biological Targets at the Molecular Level
Information regarding the interaction of this compound with biological targets at a molecular level is not available in the current scientific literature. The principles of such interactions are well-established, but their specific application to this compound has not been documented.
Receptor Binding Studies (General Principles)
Receptor binding assays are fundamental in pharmacology to characterize the interaction of a ligand with a receptor. nih.gov These studies can determine the affinity of a ligand for a receptor and whether it acts as an agonist or antagonist. Given that this compound is an analog of GABA, it might be hypothesized to interact with GABA receptors. wikipedia.orgnih.gov However, no receptor binding studies for this compound have been reported.
Protein-Ligand Interaction Characterization
The characterization of protein-ligand interactions involves a variety of techniques, including X-ray crystallography and computational methods like molecular docking, to understand the specific binding mode and the forces driving the interaction. ajol.infonih.govyoutube.com These studies provide insights into the precise orientation of a ligand within the binding site of a protein and the key amino acid residues involved in the interaction. There is no available research that characterizes the protein-ligand interactions of this compound with any biological target.
Biochemical Pathway Probing
The use of a compound to probe biochemical pathways involves introducing it into a biological system and observing the resulting effects to elucidate the functions of specific enzymes or pathways. Due to the lack of foundational research on its enzymatic and receptor interactions, this compound has not been utilized as a tool for probing any known biochemical pathways.
Compound Names Mentioned
Studies on Metabolic Enzyme Systems (e.g., Polyamine Oxidase, CYP/UGT)
There are no available research findings on the interaction of this compound with polyamine oxidase, cytochrome P450 enzymes, or UDP-glucuronosyltransferases. While the metabolism of structurally related compounds, such as other hydrazine (B178648) derivatives, has been investigated in the context of CYP-mediated reactions, this information cannot be directly extrapolated to this compound without specific experimental evidence. Similarly, the substrate specificity of polyamine oxidase has been characterized for various polyamines, but this compound has not been identified as a substrate or inhibitor in the existing literature.
Data Table: Summary of Interaction Studies with Metabolic Enzyme Systems
| Enzyme System | Interaction with this compound | Research Findings |
| Polyamine Oxidase | No data available | No studies have been identified that investigate this compound as a substrate or inhibitor of polyamine oxidase. |
| Cytochrome P450 (CYP) | No data available | There is no published research on the metabolism of this compound by CYP isoforms. |
| UDP-Glucuronosyltransferase (UGT) | No data available | The potential for this compound to undergo glucuronidation by UGT enzymes has not been explored in scientific literature. |
Elucidation of Enzyme-Substrate Mechanisms
In the absence of studies on the interaction of this compound with any specific enzyme, the mechanisms of enzyme-substrate binding and catalysis for this compound have not been determined. The elucidation of such mechanisms would require dedicated biochemical and structural biology studies, which have not been reported to date.
Data Table: Summary of Enzyme-Substrate Mechanism Elucidation
| Aspect of Mechanism | Findings for this compound |
| Enzyme Binding Affinity (Km or Kd) | Not determined |
| Catalytic Efficiency (kcat, kcat/Km) | Not determined |
| Identification of Active Site Residues | Not applicable |
| Structural Analysis of Enzyme-Substrate Complex | No data available |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Aminobutanehydrazide, DFT calculations can elucidate its fundamental chemical properties.
Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, can predict the most stable three-dimensional conformation of this compound nih.govimist.ma. These calculations determine key structural parameters like bond lengths and angles by finding the minimum energy state of the molecule nih.gov. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity nih.gov.
Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: The following data are illustrative, based on typical values for similar functional groups, as specific computational studies on this compound were not found in the reviewed literature.)
| Parameter | Value |
|---|---|
| C-C Bond Length (Å) | 1.52 - 1.54 |
| C-N Bond Length (Å) | 1.45 - 1.47 |
| N-N Bond Length (Å) | 1.43 - 1.45 |
| C=O Bond Length (Å) | 1.23 - 1.25 |
| C-C-C Bond Angle (°) | 110 - 112 |
| C-N-N Bond Angle (°) | 118 - 120 |
DFT calculations are also employed to predict spectroscopic parameters, which can be compared with experimental data for structural validation. Theoretical vibrational frequencies (FT-IR and Raman) can be calculated, although they are often scaled to correct for anharmonicity and basis set deficiencies researchgate.net. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, providing a theoretical spectrum that aids in the assignment of experimental signals nih.gov.
Table 2: Predicted Spectroscopic Data for this compound (Note: These are representative values and would require specific DFT calculations for confirmation.)
| Spectroscopic Data | Predicted Value |
|---|---|
| FT-IR: N-H Stretch (cm⁻¹) | 3300 - 3400 |
| FT-IR: C=O Stretch (cm⁻¹) | 1650 - 1670 |
| FT-IR: C-N Stretch (cm⁻¹) | 1050 - 1150 |
| ¹H NMR: α-CH₂ (ppm) | 2.2 - 2.4 |
| ¹H NMR: β-CH₂ (ppm) | 1.6 - 1.8 |
| ¹H NMR: γ-CH₂ (ppm) | 2.8 - 3.0 |
| ¹³C NMR: C=O (ppm) | 170 - 175 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time mdpi.com. These simulations provide detailed information on the conformational dynamics of this compound and its interactions with other molecules.
MD simulations can explore the conformational landscape of this compound, identifying the different shapes the molecule can adopt and the energy barriers between them. This is crucial for understanding its flexibility and how it might adapt its shape upon binding to a biological target. The stability of different conformations can be assessed by analyzing the trajectory of the simulation, including parameters like root-mean-square deviation (RMSD) nih.gov.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govsamipubco.com. For this compound, docking studies can be used to predict its binding mode within the active site of a protein, such as an enzyme or receptor. Subsequent MD simulations of the ligand-protein complex can then be performed to assess the stability of the predicted binding pose and to characterize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time nih.govfrontiersin.org. The binding free energy can also be estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) nih.govsamipubco.com.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This table is a hypothetical representation of typical docking output.)
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -6.5 |
| Interacting Residues | ASP-89, TYR-102, PHE-150 |
| Hydrogen Bonds | 2 (with ASP-89) |
| Hydrophobic Interactions | TYR-102, PHE-150 |
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model chemical reactions involving this compound, providing insights into its reactivity and degradation pathways. These studies can identify the transition states of reactions, which are the highest energy points along the reaction coordinate, and calculate the activation energies dtic.mil. This information is valuable for predicting reaction rates and understanding reaction mechanisms. Techniques such as nudged elastic band (NEB) or relaxed surface scans can be used to find the minimum energy path from reactants to products nsf.gov.
Figure 1: Hypothetical Reaction Coordinate Diagram for a Reaction of this compound (Note: This is a generalized diagram illustrating the concepts of transition state and activation energy.)
In this hypothetical diagram, [TS] represents the transition state, and ΔG‡ is the Gibbs free energy of activation.
Energy Barriers and Reaction Kinetics
The study of energy barriers and reaction kinetics is fundamental to understanding the chemical reactivity and stability of a compound. All chemical reactions must overcome an activation energy barrier to proceed from reactants to products. libretexts.orgwikipedia.org The height of this barrier dictates the rate of the reaction; a lower barrier corresponds to a faster reaction, while a higher barrier results in a slower reaction. libretexts.org
For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model its reaction pathways. For instance, the hydrolysis of the hydrazide group or conformational changes in the molecule would have specific energy barriers associated with them. These barriers are calculated by mapping the potential energy surface of the reaction, with the highest point on the reaction coordinate representing the transition state. libretexts.org
Table 1: Theoretical Kinetic Parameters for a Hypothetical Reaction of this compound
| Parameter | Description | Hypothetical Value |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | 20 - 40 kcal/mol |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | 10⁻³ - 10⁻⁶ s⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the transition state and the reactants. | 15 - 35 kcal/mol |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy between the transition state and the reactants. | 18 - 38 kcal/mol |
Note: The values in this table are hypothetical and serve as illustrative examples of the types of parameters that would be calculated in a computational study. The actual values would depend on the specific reaction being modeled.
The rate of a reaction is quantitatively described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. wikipedia.org Computational models can predict these parameters, offering a deeper understanding of how this compound might behave under various conditions.
Allosteric Modulation Prediction and Characterization
Allosteric modulation refers to the regulation of a receptor or enzyme by a ligand that binds to a site topographically distinct from the primary (orthosteric) binding site. rsc.orgnih.gov This type of modulation can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the orthosteric ligand. nih.gov Given that this compound is an analogue of GABA, a key neurotransmitter with receptors that are well-known targets for allosteric modulation, it is plausible to investigate its potential as an allosteric modulator. nih.gov
Computational methods are instrumental in predicting and characterizing the allosteric potential of a molecule. These approaches can identify potential allosteric binding sites on a target protein and predict how a ligand might interact with that site to modulate the protein's function.
Prediction of Allosteric Binding Sites:
Molecular Docking: This technique can be used to screen for potential binding sites on a receptor. By computationally "docking" this compound onto the surface of a target receptor, such as the GABA receptor, it is possible to identify sites where it might bind with favorable energy.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of a protein and reveal cryptic or transient allosteric pockets that may not be apparent in a static crystal structure.
Characterization of Allosteric Effects:
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding affinity of a ligand to an allosteric site. mdpi.com
Conformational Analysis: Computational studies can analyze the conformational changes induced in the receptor upon the binding of an allosteric modulator. These changes can explain how the modulator affects the binding or efficacy of the orthosteric ligand.
While there are no specific computational studies on the allosteric modulation of this compound, research on other GABA analogues and allosteric modulators of GABA receptors provides a strong basis for how such investigations could be conducted. researchgate.netnih.gov For example, computational modeling has been used to understand the allosteric modulation of GABA receptors by various compounds, providing insights into their mechanisms of action. mdpi.comdoi.org
Table 2: Computational Approaches for Allosteric Modulation Studies of this compound
| Computational Method | Application | Information Gained |
| Homology Modeling | To create a 3D model of the target receptor if the experimental structure is unavailable. | A structural template for further computational analysis. |
| Molecular Docking | To predict the binding pose and affinity of this compound to potential allosteric sites. | Identification of putative binding sites and binding modes. |
| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the receptor-ligand complex over time. | Insights into the stability of the binding and conformational changes in the receptor. |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | To accurately calculate the relative binding affinities of different ligands. | Quantitative prediction of ligand potency. |
These computational approaches would be essential first steps in evaluating the potential of this compound as an allosteric modulator, paving the way for future experimental validation.
Emerging Applications of 4 Aminobutanehydrazide and Its Derivatives in Chemical Sciences
Catalysis and Organocatalysis Research
Development of New Catalytic Systems
The development of novel catalytic systems is crucial for advancing chemical synthesis. Bifunctional catalysts, which possess both an acidic and a basic site, are of particular interest. In theory, the amine and hydrazide groups of 4-aminobutanehydrazide could act in concert. The primary amine can function as a hydrogen bond donor or a Brønsted base, while the hydrazide moiety offers additional coordination sites.
Derivatives of this compound could be synthesized to create more complex catalytic structures. For instance, the primary amine could be functionalized to introduce bulkier substituents or additional chiral centers, which could influence the stereochemical outcome of a reaction. The hydrazide group could be acylated or condensed with carbonyl compounds to form hydrazones, creating a wider array of potential organocatalysts. While specific studies on this compound are not available, the broader class of aminohydrazides is being investigated for catalytic activity.
Table 1: Potential Organocatalytic Applications of this compound Derivatives
| Reaction Type | Potential Role of this compound Moiety |
| Aldol (B89426) Reaction | Amine group could form an enamine intermediate with a carbonyl compound. |
| Michael Addition | Hydrazide moiety could activate the electrophile via hydrogen bonding. |
| Mannich Reaction | Could act as a bifunctional catalyst, activating both the nucleophile and electrophile. |
This table is based on theoretical applications derived from the functional groups of the compound, as direct research is not currently available.
Enantioselective Catalysis Potential
Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The development of chiral organocatalysts is a key focus in this area.
A chiral derivative of this compound could potentially be used as an enantioselective catalyst. Chirality could be introduced by using a chiral starting material for its synthesis or by resolving a racemic mixture of a derivative. The fixed spatial arrangement of the functional groups in a chiral this compound derivative could create a chiral environment around the active site, favoring the formation of one enantiomer over the other. For example, in a proline-catalyzed aldol reaction, the secondary amine of proline is crucial for forming the enamine intermediate and controlling the stereochemistry. Similarly, a chiral catalyst based on this compound could offer a unique steric and electronic environment. However, no published research has specifically demonstrated this potential.
Precursors in Materials Science and Nanotechnology Research
The unique combination of functional groups in this compound also suggests its potential as a building block for new materials with tailored properties.
Synthesis of Polymeric Materials
The amine and hydrazide functionalities of this compound are suitable for polymerization reactions. For instance, it could be used as a monomer in the synthesis of polyamides, polyimides, or polyhydrazides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polymers would possess repeating units containing the aminobutanehydrazide structure, which could impart specific properties such as hydrophilicity, thermal stability, or the ability to chelate metal ions. The flexible butane (B89635) chain could contribute to the polymer's flexibility, while the polar amine and hydrazide groups could enhance its solubility in polar solvents and its adhesive properties.
Integration into Hybrid Materials
Organic-inorganic hybrid materials combine the properties of both organic polymers and inorganic materials, often leading to enhanced performance. This compound could be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970) or metal oxides. The amine or hydrazide group could form covalent bonds with the surface of the nanoparticles, creating an organic shell. This surface modification could improve the compatibility of the nanoparticles with a polymer matrix, leading to the formation of nanocomposites with improved mechanical or thermal properties.
Table 2: Potential Hybrid Materials Incorporating this compound
| Inorganic Component | Organic Functionality from this compound | Potential Application |
| Silica Nanoparticles | Surface-grafted aminohydrazide groups | Enhanced filler for polymer composites |
| Metal-Organic Frameworks | As a coordinating ligand | Gas storage or separation |
| Graphene Oxide | Covalent functionalization via amine groups | Improved dispersibility in solvents |
This table represents hypothetical applications, as specific research on this compound in hybrid materials is not available.
Supramolecular Assemblies for Functional Materials
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, functional structures. The hydrogen bond donor and acceptor capabilities of the amine and hydrazide groups in this compound make it a promising candidate for the construction of supramolecular assemblies.
It could potentially form gels, liquid crystals, or other ordered structures in solution through self-assembly. The design of functional materials based on such assemblies is an active area of research. For example, supramolecular gels have applications in drug delivery and tissue engineering. While the self-assembly of various hydrazide-containing molecules has been studied, the specific supramolecular chemistry of this compound remains to be explored.
Tools in Chemical Biology
The functional versatility of the this compound scaffold, characterized by a terminal amino group and a hydrazide moiety, allows for its conjugation to a wide array of molecules, including fluorophores, affinity tags, and reactive groups. This adaptability has made it a valuable component in the construction of tools designed to interrogate complex biological processes.
Design of Molecular Probes and Biosensors
The hydrazide group of this compound provides a reactive handle for the straightforward incorporation into larger molecular architectures, a feature that has been exploited in the design of molecular probes and biosensors. These tools are engineered to detect specific biological molecules or activities with high sensitivity and selectivity.
Derivatives of this compound can be functionalized to create probes that respond to specific enzymatic activities. For instance, the hydrazide can be acylated with a substrate recognized by a particular enzyme. Upon enzymatic cleavage, a change in the probe's properties, such as fluorescence or chemical reactivity, can be observed. This "turn-on" or "turn-off" mechanism is a cornerstone of activity-based sensing.
Table 1: Examples of this compound-Based Probe Architectures
| Probe Component | Function | Example of Conjugated Moiety |
| This compound | Linker/Scaffold | - |
| Reporter Group | Signal Generation | Fluorescein, Rhodamine |
| Recognition Element | Target Specificity | Enzyme Substrate, Ligand |
| Reactive Group | Covalent Modification | Electrophilic warhead |
The design of fluorescent biosensors often involves the strategic placement of a fluorophore and a quencher on a molecular scaffold. The conformation of the biosensor can be designed to change upon interaction with a target analyte, leading to a separation of the fluorophore and quencher and a subsequent increase in fluorescence. The flexible butane chain of this compound can serve as a spacer in such designs, allowing for optimal positioning of the sensing and signaling components.
Chemical Genetics and Chemoproteomics Applications
In the realms of chemical genetics and chemoproteomics, small molecules are utilized to perturb and study protein function in a manner analogous to traditional genetic methods. This compound derivatives have emerged as valuable tools in these fields for the identification and characterization of protein targets.
In chemical genetics, a library of small molecules is screened for their ability to induce a specific phenotype. Once an active compound is identified, the next critical step is to determine its protein target. This compound can be incorporated as a linker into these small molecules to facilitate target identification. The terminal amino group or the hydrazide can be used to attach an affinity tag, such as biotin, or a photoreactive group. This allows for the capture and subsequent identification of the protein target through techniques like affinity purification and mass spectrometry.
Chemoproteomics aims to study the interactions of small molecules with proteins on a proteome-wide scale. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs chemical probes to assess the functional state of enzymes in complex biological samples. This compound can be integrated into the structure of activity-based probes (ABPs) as a versatile linker to connect a reactive group, which covalently modifies the active site of an enzyme, to a reporter tag for visualization and identification.
Table 2: Research Findings on the Application of Hydrazide Derivatives in Chemical Biology
| Application Area | Key Finding |
| Molecular Probes | Hydrazide-containing linkers enable the modular synthesis of probes for detecting enzymatic activity. |
| Chemical Genetics | Bifunctional molecules with a hydrazide linker facilitate the identification of small molecule targets. |
| Chemoproteomics | This compound can serve as a flexible spacer in activity-based probes for profiling enzyme function. |
Selective Recognition and Sensing of Analytes
The ability to selectively recognize and sense specific analytes is fundamental to understanding their roles in biological systems. The chemical functionalities of this compound can be harnessed to construct receptors and sensors with high affinity and selectivity for target molecules.
The hydrazide moiety can participate in hydrogen bonding interactions, which are crucial for molecular recognition. By incorporating this compound into macrocyclic or other pre-organized structures, it is possible to create binding pockets that are complementary in size, shape, and chemical nature to a specific analyte. The amino group provides an additional site for interaction or for attachment to a signaling unit.
For example, sensors for metal ions or small organic molecules can be designed by coupling this compound to a chromophore. The binding of the analyte to a receptor unit containing the hydrazide can induce a change in the electronic properties of the chromophore, resulting in a detectable colorimetric or fluorescent response. The selectivity of these sensors can be fine-tuned by modifying the structure of the receptor and the nature of the binding interactions.
Future Research Trajectories and Interdisciplinary Opportunities
Advanced Synthetic Methodologies
The future development and application of 4-Aminobutanehydrazide and its derivatives are contingent upon the advancement of synthetic strategies. While classical synthetic routes exist, future research will likely focus on creating more efficient, scalable, and divergent methods to produce not only the parent molecule but also a library of derivatives.
Key research directions include:
Divergent Synthesis: Developing synthetic pathways that allow for the selective modification of either the amine or the hydrazide functional group. This would enable the rapid construction of a diverse library of chiral bifunctional ligands from a common precursor. escholarship.org
High-Throughput Synthesis: Implementing automated, high-throughput platforms to accelerate the discovery of new derivatives with tailored properties.
Green Chemistry Approaches: Utilizing more sustainable reagents, solvents, and reaction conditions, including biocatalytic methods, to reduce the environmental impact of synthesis.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters and facilitating the synthesis of complex derivatives.
These advanced methods will be crucial for producing novel bifunctional phosphine (B1218219) ligands and other complex structures necessary for applications in catalysis and materials science. chinesechemsoc.org
Exploration of Novel Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The dual functionality of this compound makes it a highly attractive building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
For MOFs: The amine group can serve as a coordination site for metal ions or as a functional handle for post-synthetic modification, allowing for the tuning of the MOF's properties. The hydrazide group can also participate in coordination or be reserved for subsequent reactions within the pores. Amine-functionalized MOFs have shown significant promise for applications such as enhanced carbon dioxide capture.
For COFs: The hydrazide functional group is particularly valuable for forming stable hydrazone linkages through condensation reactions with aldehyde-containing monomers. This is a common and robust method for constructing highly crystalline and porous COFs. The primary amine of the this compound linker could remain free within the COF pores, imparting specific functionality. These free amine groups can dramatically enhance properties like iodine uptake, a critical application in radioactive waste management. nih.gov
| Framework Type | Potential Monomer/Component | Target Linkage/Coordination | Prospective Application |
|---|---|---|---|
| MOF | Transition Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) | Coordination with amine and/or hydrazide | Gas Storage, Catalysis, Chemical Sensing |
| COF | Trialdehyde-based linkers (e.g., Benzene-1,3,5-tricarbaldehyde) | Hydrazone bond formation | Selective Adsorption, Photocatalysis, Drug Delivery |
| Post-Synthetic Modification | Existing MOF with accessible metal sites | Grafting via the amine group | Tuning Pore Environment, Enhancing Selectivity |
Multi-functional Materials Development
Beyond porosity, the incorporation of this compound into materials can lead to multi-functionality, where a single material exhibits multiple useful properties. The strategic placement of its functional groups can create synergistic effects.
Future research could focus on developing:
Catalytic Sorbents: Materials that not only selectively capture a target molecule (e.g., CO2) via the amine groups but also catalytically convert it into a useful product using active metal sites within the framework.
Sensing and Delivery Platforms: Frameworks where the pores can be loaded with therapeutic agents, and the external amine groups can be functionalized with targeting moieties for specific cell recognition. The inherent fluorescence of some frameworks could simultaneously allow for sensing and imaging.
Photocatalytic Systems: Designing COFs where the this compound linker is part of a donor-acceptor system to enhance charge separation, leading to efficient visible-light-driven photocatalysis for applications like organic synthesis or hydrogen production.
Advanced Computational Methods for Predictive Design
Computational chemistry offers powerful tools to accelerate the design and discovery of new materials based on this compound, mitigating the need for extensive trial-and-error experimentation.
Key computational approaches include:
Density Functional Theory (DFT): To predict the geometric and electronic structures of potential MOF and COF architectures, calculate binding energies with guest molecules, and understand reaction mechanisms at a quantum level.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of these frameworks, study the diffusion of gases or liquids within the pores, and assess the mechanical stability of the materials.
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of this compound derivatives with their performance in specific applications, such as catalytic activity or biological efficacy. This is particularly useful in designing new ligands for metal complexes with targeted biological activities. researchgate.net
High-Throughput Virtual Screening: To computationally screen vast libraries of hypothetical structures derived from this compound to identify the most promising candidates for synthesis and experimental validation.
| Computational Method | Predicted Property | Relevance to Research Trajectory |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure, Reaction Energetics | Designing catalysts, understanding MOF/COF stability |
| Molecular Dynamics (MD) | Guest Molecule Diffusion, Mechanical Properties | Predicting performance in gas separation and storage |
| QSAR | Biological Activity, Binding Affinity | Guiding the design of new bioinorganic complexes |
Fundamental Studies in Bioinorganic Chemistry
The ability of both amine and hydrazide moieties to chelate metal ions positions this compound as a compelling ligand for fundamental studies in bioinorganic chemistry. Hydrazone derivatives are known to form stable coordination complexes with metal ions, and this coordination can significantly influence their biological properties. rsc.org
Future research in this area could explore:
Synthesis of Novel Metal Complexes: Creating and characterizing new coordination complexes of this compound with biologically relevant transition metals such as copper, zinc, cobalt, and nickel.
Antimicrobial and Anticancer Activity: Evaluating the cytotoxic and antimicrobial properties of these new metal complexes. It is frequently observed that the biological activity of a metal complex is greater than that of the free ligand, a synergistic effect that can be exploited for therapeutic development. nih.govfrontiersin.org
Mechanism of Action Studies: Investigating how these complexes interact with biological targets like DNA, proteins, and enzymes to exert their effects. For instance, some metal complexes are known to act as DNA intercalators or to generate reactive oxygen species. frontiersin.org
Enzyme Inhibition: Designing metal complexes that can act as inhibitors for specific metalloenzymes by mimicking the natural substrate or binding to the active site.
The coordination of metal ions can enhance the biological activity of ligands by increasing their lipophilicity and facilitating cellular uptake. ijoeete.com The study of this compound-metal complexes could therefore lead to a new class of therapeutic agents. rsc.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Aminobutanehydrazide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves hydrazinolysis of ethyl 4-aminobenzoate derivatives under reflux with hydrazine hydrate (80%) in ethanol for 8 hours . Intermediates like 4-aminobenzohydrazide are purified via TLC-monitored reactions and characterized using melting point analysis, NMR (¹H/¹³C), and FTIR spectroscopy. For example, spectral peaks at ~1600–1650 cm⁻¹ confirm the hydrazide (-CONHNH₂) group .
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Avoid strong oxidizers (e.g., peroxides) due to potential decomposition into carbon/nitrogen oxides . Waste containing hydrazine derivatives must be segregated and treated by certified disposal services to prevent environmental contamination .
Q. What analytical techniques are essential for confirming purity and structure?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Mass spectrometry (ESI-MS) identifies molecular ion peaks (e.g., [M+H]⁺ for C₄H₁₀N₄O), while X-ray crystallography resolves crystal packing and hydrogen-bonding networks in solid-state structures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer : Systematic optimization involves varying solvents (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst ratios. For instance, using potassium hydride in DMF under inert atmosphere (N₂) increased yields to 85% in hydrazide coupling reactions . Design of Experiments (DoE) software (e.g., JMP) can model interactions between variables and identify ideal conditions .
Q. How do researchers resolve contradictions in spectral or crystallographic data?
- Methodological Answer : Discrepancies in NMR shifts or XRD patterns may arise from polymorphic forms or solvent inclusion. Cross-validate data with computational tools (e.g., Gaussian for DFT-calculated NMR) and reference databases like the Cambridge Structural Database (CSD). For example, hydrogen-bonding discrepancies in hydrazide derivatives were resolved by comparing with CSD entry CENTER .
Q. What strategies are recommended for designing bioactivity assays targeting hydrazide derivatives?
- Methodological Answer : Prioritize in vitro models (e.g., enzyme inhibition assays for antimicrobial targets) using structure-activity relationship (SAR) principles. Hydrazide-hydrazones exhibit pharmacological activity via carbonyl and amide interactions; test against bacterial DHFR (dihydrofolate reductase) or fungal CYP51, citing IC₅₀ values from literature . Include positive controls (e.g., sulfonamides) and validate with dose-response curves .
Q. How can stability studies under varying pH and temperature guide formulation?
- Methodological Answer : Conduct accelerated stability testing (ICH guidelines) at 25–40°C and pH 1–8. Monitor degradation via HPLC: this compound shows instability at pH <3 (acidic hydrolysis) and >8 (base-catalyzed decomposition). Kinetic modeling (Arrhenius equation) predicts shelf-life, with activation energy (Eₐ) calculated from degradation rates .
Data Management and Reproducibility
Q. How should raw data and computational models be archived for reproducibility?
- Methodological Answer : Deposit spectral data (NMR, IR) in public repositories (e.g., NIST Chemistry WebBook ). Share computational input/output files (e.g., Gaussian .log files) on platforms like Zenodo. Document synthetic procedures with step-by-step videos or detailed appendices, as per extended essay guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
